Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is a heterocyclic organic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone can be stirred and then reacted with allyl bromide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthofurans depending on the reagents used.
Scientific Research Applications
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and cell proliferation . The compound’s nitro group plays a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran: Similar structure but with a benzene ring fused to the furan ring.
Naphtho[2,3-b]furan-4,9-dione: Contains a quinone moiety, differing in its oxidation state and functional groups.
Uniqueness
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit NF-κB activity sets it apart from other naphthofuran derivatives, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
848780-29-0 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-methyl-5-nitro-2,3-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H11NO3/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-6,8H,7H2,1H3 |
InChI Key |
KAUNHTJQYIAMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.